molecular formula C13H19NO B14009002 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one CAS No. 6312-15-8

2,5-Dimethyl-4-pyridin-2-ylhexan-3-one

Cat. No.: B14009002
CAS No.: 6312-15-8
M. Wt: 205.30 g/mol
InChI Key: KCVJNFYSNMJMKW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-pyridin-2-ylhexan-3-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,5-dimethylpyridine with a suitable hexanone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for nucleophilic addition.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated pyridine derivatives, alkylated products.

Scientific Research Applications

2,5-Dimethyl-4-pyridin-2-ylhexan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting anti-fibrotic activities.

Properties

CAS No.

6312-15-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,5-dimethyl-4-pyridin-2-ylhexan-3-one

InChI

InChI=1S/C13H19NO/c1-9(2)12(13(15)10(3)4)11-7-5-6-8-14-11/h5-10,12H,1-4H3

InChI Key

KCVJNFYSNMJMKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=N1)C(=O)C(C)C

Origin of Product

United States

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